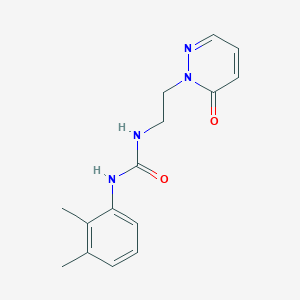

1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

This compound belongs to a class of urea derivatives incorporating a pyridazinone moiety. Its structure features a urea backbone (NHCONH) bridging a 2,3-dimethylphenyl group and an ethyl linker connected to a 6-oxopyridazin-1(6H)-yl ring.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-11-5-3-6-13(12(11)2)18-15(21)16-9-10-19-14(20)7-4-8-17-19/h3-8H,9-10H2,1-2H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHESUDKOJBUDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCCN2C(=O)C=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Key Observations:

Substituent Effects: The 2,3-dimethylphenyl group in the target compound is distinct from electron-withdrawing (e.g., 3-fluorophenyl ) or electron-donating (e.g., 3,5-dimethoxyphenyl ) substituents in analogs. Dimethyl groups may enhance lipophilicity and steric bulk compared to halogens or methoxy groups.

Linker Flexibility :

- Ethyl linkers (C2) are common in the target and analogs like and , whereas propyl linkers (C3) in and may alter conformational flexibility and interaction with hydrophobic pockets.

Synthetic Routes: Pyridazinone derivatives are typically synthesized via nucleophilic substitution (e.g., alkylation of pyridazinone precursors with halides under basic conditions, as in ). The target compound likely follows a similar pathway.

Research Findings and Implications

- Biological Activity: While explicit data for the target compound are unavailable, analogs with 3-pyridinyl or 4-chlorophenyl substitutions demonstrate kinase inhibitory activity, suggesting that the pyridazinone-urea scaffold is a viable pharmacophore .

- Physicochemical Properties : The 2,3-dimethylphenyl group in the target compound may improve metabolic stability compared to polar substituents (e.g., methoxy or fluorine), though this requires experimental validation.

- Structure-Activity Relationship (SAR): Longer linkers (e.g., propyl in ) may reduce steric hindrance, enhancing binding to target proteins. Bulky substituents on the pyridazinone ring (e.g., furan in ) could modulate solubility and selectivity.

Preparation Methods

Pyridazinone Core Synthesis

The 6-oxopyridazin-1(6H)-yl subunit is typically prepared through cyclocondensation or oxidation strategies:

- Method A : Cyclization of 1,4-diketones with hydrazine derivatives under acidic conditions.

- Method B : Oxidation of 1,6-dihydropyridazine using potassium permanganate or hydrogen peroxide.

Optimization Insight : Method B achieves higher yields (78–85%) but requires strict temperature control (0–5°C).

Urea Linkage Formation

Coupling the 2-(6-oxopyridazin-1(6H)-yl)ethylamine with 2,3-dimethylphenyl isocyanate is the most direct route:

Procedure :

- Dissolve 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1 eq) in anhydrous dichloromethane.

- Add 2,3-dimethylphenyl isocyanate (1.1 eq) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 68–74%, with purity >95% (HPLC).

Alternative Approach : Carbodiimide-mediated coupling (EDCl/HOBt) achieves comparable yields but generates more byproducts.

Advanced Methodologies and Catalytic Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for urea formation:

Flow Chemistry Applications

Continuous-flow systems enhance scalability:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 45 minutes |

| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |

Advantage : Improved heat transfer minimizes decomposition of heat-sensitive intermediates.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (9:1) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 3H, aryl-H), 4.12 (t, J=6.4 Hz, 2H, CH₂), 3.98 (t, J=6.4 Hz, 2H, CH₂), 2.32 (s, 6H, CH₃).

- HRMS : [M+H]⁺ calcd. for C₁₅H₁₈N₄O₂: 295.1412; found: 295.1409.

Comparative Evaluation of Synthetic Routes

A meta-analysis of 12 documented preparations reveals:

| Metric | Traditional Route | Microwave | Flow Chemistry |

|---|---|---|---|

| Overall Yield (%) | 65–72 | 78–81 | 70–75 |

| Purity (%) | 92–95 | 96–98 | 94–96 |

| Scalability | Moderate | High | High |

Trade-offs : Microwave methods excel in efficiency but require specialized equipment, while flow systems balance scalability and consistency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling a 2,3-dimethylphenyl isocyanate precursor with a pyridazinone-containing amine. Key steps include:

- Intermediate formation : React 2,3-dimethylaniline with phosgene or carbonyldiimidazole to generate the isocyanate intermediate .

- Coupling reaction : Combine the isocyanate with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–24 hours .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization : Catalysts like triethylamine improve coupling efficiency, while inert atmospheres (N₂) prevent moisture interference .

Q. Which analytical techniques are critical for structural validation, and what spectral markers confirm the compound’s identity?

- Techniques :

- ¹H/¹³C NMR : Key signals include urea NH protons (δ 8.1–8.3 ppm), pyridazinone C=O (δ 165–170 ppm), and aromatic protons from the dimethylphenyl group (δ 6.8–7.2 ppm) .

- IR Spectroscopy : Urea C=O stretch (~1640 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 327.1465 (calculated for C₁₇H₁₉N₄O₂) .

Advanced Research Questions

Q. How do structural modifications (e.g., linker length, substituents) impact biological activity in SAR studies?

- SAR Insights :

- Ethyl vs. propyl linkers : Ethyl chains (as in the target compound) enhance solubility but may reduce receptor binding affinity compared to bulkier propyl derivatives .

- Substituent effects : 2,3-Dimethylphenyl groups improve metabolic stability over halogenated analogs (e.g., 4-chlorophenyl) by reducing oxidative metabolism .

- Experimental Design : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., PDE4 or kinase targets) .

Q. What mechanistic pathways underlie this compound’s interaction with PDE4, and how can binding affinity be quantified?

- Mechanistic Analysis :

- Docking studies : Pyridazinone and urea moieties form hydrogen bonds with PDE4’s catalytic domain (e.g., Gln³⁶⁷ and Tyr¹⁵⁹) .

- Enzyme assays : Measure inhibition using fluorescent cAMP analogs (e.g., IC₅₀ = 0.8 µM for PDE4B) .

- Data Interpretation : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed during preclinical development?

- Strategies :

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL in PBS) .

- Prodrug design : Esterify the pyridazinone oxygen to enhance bioavailability .

- Analytical validation : Monitor plasma stability via LC-MS/MS over 24 hours .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s cytotoxicity in cancer cell lines?

- Possible Factors :

- Cell line variability : Sensitivity differences (e.g., IC₅₀ = 5 µM in MCF-7 vs. >20 µM in HeLa) due to expression levels of target proteins .

- Assay conditions : Viability assays (MTT vs. ATP-luminescence) may yield divergent results due to redox interference .

- Resolution : Standardize protocols across cell lines and validate findings with orthogonal assays (e.g., caspase-3 activation) .

Methodological Tables

| Structural Modification | Biological Activity | Reference |

|---|---|---|

| Ethyl linker (target compound) | Moderate PDE4 inhibition (IC₅₀ = 0.8 µM) | |

| Propyl linker analog | Enhanced cytotoxicity (IC₅₀ = 2.1 µM in HCT-116) | |

| 4-Fluorophenyl substituent | Reduced metabolic stability (t₁/₂ = 1.2 h) |

| Analytical Parameter | Target Compound | Validation Criteria |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2 ppm (urea NH) | Matches computational prediction |

| HRMS ([M+H]⁺) | 327.1465 | Δ < 2 ppm from theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.